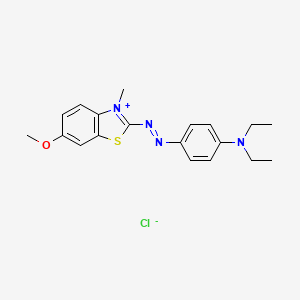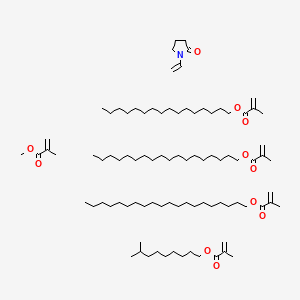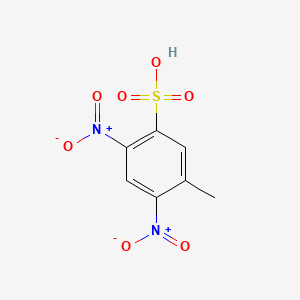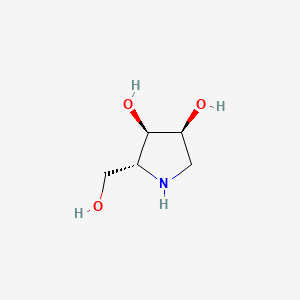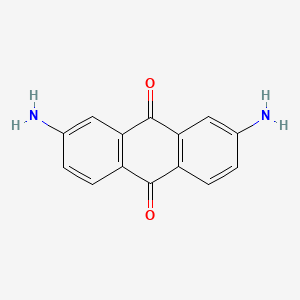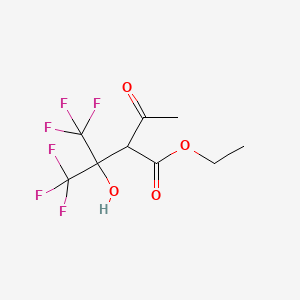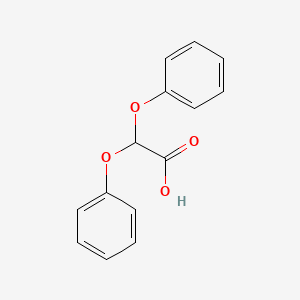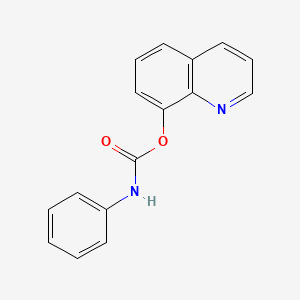
Quinolin-8-yl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl phenylcarbamate is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.2787 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of Quinolin-8-yl phenylcarbamate is characterized by a quinoline nucleus with a phenylcarbamate ester group . An interesting study on a related compound, Quinolin-8-yl 4-Chlorobenzoate, showed that the molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various synthesis protocols and functionalization reactions for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
Quinolin-8-yl phenylcarbamate has a molecular weight of 264.2787 . More detailed physical and chemical properties were not found in the search results.Mécanisme D'action
While the specific mechanism of action for Quinolin-8-yl phenylcarbamate is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities . For instance, bedaquiline, a quinoline derivative, inhibits the c subunit of ATP synthase responsible for synthesizing ATP .
Orientations Futures
Quinoline and its derivatives continue to be a focus of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future directions may include the development of new synthesis protocols and the exploration of novel therapeutic strategies . The role of anions in generating high symmetry non-equivalent molecules in urea and carbamate derivatives, including Quinolin-8-yl phenylcarbamate, is also a topic of interest .
Propriétés
Numéro CAS |
6329-08-4 |
|---|---|
Nom du produit |
Quinolin-8-yl phenylcarbamate |
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
quinolin-8-yl N-phenylcarbamate |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-13-8-2-1-3-9-13)20-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19) |
Clé InChI |
PBDIJXYBHFECQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Autres numéros CAS |
6329-08-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




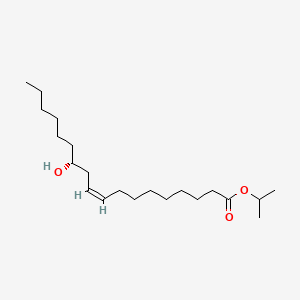

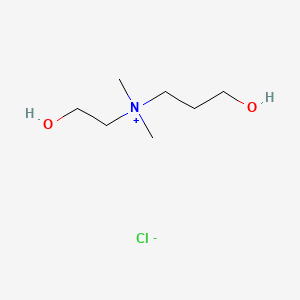
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)
